molecular formula C16H26ClNO2 B1670312 Desvenlafaxine hydrochloride CAS No. 300827-87-6

Desvenlafaxine hydrochloride

カタログ番号: B1670312
CAS番号: 300827-87-6
分子量: 299.83 g/mol
InChIキー: IMWPSXHIEURNKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Desvenlafaxine hydrochloride is synthesized through the demethylation of venlafaxine. One common method involves adding venlafaxine hydrochloride to methanesulfonic acid, followed by the addition of a demethylation reagent such as methionine . Another method uses alkyl aluminum or alkyl aluminum hydride compounds, such as triisobutylaluminum (TIBA) and diisobutylaluminum hydride (DIBAL), to achieve demethylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale demethylation processes using environmentally friendly reagents and conditions that minimize byproducts and maximize yield. The process is designed to ensure high purity and consistency, with yields often exceeding 88% and purity levels reaching 99.9% .

化学反応の分析

Types of Reactions: Desvenlafaxine hydrochloride undergoes several types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Desvenlafaxine succinate, a serotonin-norepinephrine reuptake inhibitor (SNRI), is approved by the U.S. Food and Drug Administration (FDA) for treating major depressive disorder (MDD) . Clinical trials have shown the effectiveness of desvenlafaxine in doses ranging from 50 to 400 mg/day for adult outpatients with MDD, with 50 mg/day showing clear distinction from placebo in reducing MDD symptoms . The recommended dose ranges from 50 to 100 mg, as studies found no additional therapeutic benefits at doses exceeding 50 mg/day . Desvenlafaxine is the third SNRI approved by the FDA for MDD .

Medical Applications

  • Major Depressive Disorder (MDD) :
    • Desvenlafaxine is effective for short-term treatment of MDD across a range of doses . A meta-analysis of nine randomized, double-blind, placebo-controlled studies showed significant improvement with desvenlafaxine compared to placebo in the 17-item Hamilton Rating Scale for Depression (HAM-D(17)) total score .
    • Response rates (≥50% decrease from baseline HAM-D(17) score) and remission rates (HAM-D(17) ≤7) were significantly greater with desvenlafaxine versus placebo .
    • Longer-term trials indicate that patients who continue desvenlafaxine treatment have a longer time to relapse compared to those switched to placebo .
    • A postmarketing trial indicated that desvenlafaxine 50 mg was superior to placebo based on the change from baseline in HAMD-17 total score .
  • Migraine Prophylaxis :
    • Desvenlafaxine shows potential as an effective prophylactic therapy for migraine . It significantly reduced the number of migraine days, headache duration, and headache severity scores . It also reduced the frequency of acute medication use .
  • Other uses :
    • Desvenlafaxine is sometimes used to treat hot flashes in menopausal women .

Pharmacokinetics and Pharmacodynamics

Desvenlafaxine's modified pharmacokinetic and pharmacodynamic profiles differentiate it from venlafaxine, with once-daily dosing and steady-state plasma concentrations achieved within 4 to 5 days . It has proven efficacy, acceptable safety and tolerability, convenient dosing, and minimal impact on the cytochrome P450 enzyme system, reducing the risk of pharmacokinetic drug interactions .

Desvenlafaxine acts by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system . It inhibits serotonin transporters with higher affinity than norepinephrine transporters and dopamine transporters with the lowest affinity . It lacks significant activity on muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors in vitro and does not inhibit monoamine oxidase .

The absolute oral bioavailability of desvenlafaxine is approximately 80% .

Dosing

類似化合物との比較

Comparison: Desvenlafaxine hydrochloride is unique in that it is the active metabolite of venlafaxine and does not require metabolic conversion by cytochrome P450 2D6 (CYP2D6), reducing the risk of drug-drug interactions . It has a more consistent pharmacokinetic profile and does not require dose titration, unlike venlafaxine . Additionally, desvenlafaxine has shown comparable efficacy with a lower rate of nausea compared to venlafaxine .

This compound stands out due to its favorable pharmacokinetic properties, reduced risk of interactions, and ease of use, making it a valuable option in the treatment of major depressive disorder.

生物活性

Desvenlafaxine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily used in the treatment of major depressive disorder (MDD). It is the active metabolite of venlafaxine and exhibits a similar pharmacological profile. This article explores the biological activity of desvenlafaxine, examining its mechanisms, efficacy, safety, and potential applications beyond depression.

Desvenlafaxine functions by inhibiting the reuptake of neurotransmitters serotonin and norepinephrine in the central nervous system. It demonstrates approximately tenfold greater potency in inhibiting serotonin transporters (SERT) compared to norepinephrine transporters (NET) and has minimal effects on dopamine transporters (DAT) . The following table summarizes its inhibitory constants:

Transporter K_i (nM) IC_50 (nM)
SERT40.247.3
NET558.4531.3

Desvenlafaxine's mechanism is not fully understood, but it is believed that increased levels of serotonin and norepinephrine contribute to its antidepressant effects .

Absorption and Distribution

  • Bioavailability : Approximately 80% after oral administration.
  • Time to Maximal Concentration (T_max) : About 7.5 hours post-ingestion.
  • Volume of Distribution : Steady-state volume is approximately 3.4 L/kg.
  • Protein Binding : Around 30%, independent of drug concentration .

Metabolism

Desvenlafaxine is primarily metabolized through conjugation via UGT isoforms and to a lesser extent by oxidative pathways involving CYP3A4. Notably, it does not undergo significant metabolism via CYP2D6, making it suitable for patients with varying CYP2D6 metabolizer statuses .

Elimination

The drug is eliminated primarily through urine, with about 45% excreted as unchanged drug and the remainder as metabolites .

Efficacy in Major Depressive Disorder

Desvenlafaxine has been shown to provide significant benefits for patients with MDD. A meta-analysis involving nine randomized controlled trials demonstrated that desvenlafaxine led to a greater reduction in depression scores compared to placebo, specifically on the Hamilton Rating Scale for Depression (HAM-D17) . Key findings include:

  • Response Rate : 53% for desvenlafaxine vs. 41% for placebo.
  • Remission Rate : 32% for desvenlafaxine vs. 23% for placebo.
  • Dose Response : No additional efficacy was observed at doses above 50 mg/day, while discontinuation rates due to adverse events increased with higher doses .

Safety and Tolerability

While generally well-tolerated, desvenlafaxine is associated with several adverse effects:

  • Common Adverse Events : Nausea, dizziness, insomnia, fatigue, sexual dysfunction (e.g., erectile dysfunction in men) .
  • Discontinuation Rates : Higher in desvenlafaxine-treated patients (12%) compared to placebo (3%) during clinical trials .

The following table summarizes the incidence of specific adverse events:

Adverse Event Desvenlafaxine (%) Placebo (%)
Nausea2010
Dizziness158
Erectile Dysfunction71
Anorgasmia10

Case Studies and Additional Applications

Recent studies have explored desvenlafaxine's efficacy beyond MDD. For instance, a case series indicated that desvenlafaxine significantly reduced migraine frequency and severity among female patients:

  • Migraine Days Reduced : From an average of 14.7 days to 2.5 days per month.
  • Headache Severity Improvement : From an average score of 6.8 to 0.8 on a severity scale .

These findings suggest potential off-label uses for desvenlafaxine in managing chronic pain conditions.

特性

IUPAC Name

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWPSXHIEURNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300827-87-6
Record name Desvenlafaxine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300827876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESVENLAFAXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TP4E4F972
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvenlafaxine hydrochloride
Reactant of Route 2
Desvenlafaxine hydrochloride
Reactant of Route 3
Reactant of Route 3
Desvenlafaxine hydrochloride
Reactant of Route 4
Desvenlafaxine hydrochloride
Reactant of Route 5
Desvenlafaxine hydrochloride
Reactant of Route 6
Desvenlafaxine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。